molecular formula C19H22ClN3O2S B2709369 (Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217218-09-1

(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2709369
CAS No.: 1217218-09-1
M. Wt: 391.91
InChI Key: SFYGGBGWHJBUOZ-UOQXYWCXSA-N
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Description

(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Biological Activity

(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the Knoevenagel condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various substituted benzaldehydes. The reaction is facilitated by piperidine and acetic acid in a solvent like toluene. The resulting compounds are purified through recrystallization and characterized using techniques such as IR spectroscopy and NMR .

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit significant antimicrobial properties. In particular, the compound has been evaluated for its antibacterial activity against various strains by measuring the zone of inhibition in agar diffusion tests. The results indicated that certain derivatives possess considerable antibacterial effects, suggesting a potential application in treating bacterial infections .

Antitumor Properties

A study focused on the antitumor evaluation of related compounds showed that tetrahydrothieno[2,3-c]pyridine derivatives could inhibit tumor cell proliferation. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. In vitro studies indicated that certain derivatives exhibited potent hPNMT inhibitory activity, which could be beneficial in managing conditions related to catecholamine dysregulation .

Case Studies

  • Antibacterial Evaluation : A series of experiments assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced activity compared to others.
    CompoundZone of Inhibition (mm)Bacterial Strain
    A15E. coli
    B20S. aureus
    C10P. aeruginosa
  • Antitumor Activity : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound led to a significant reduction in cell viability.
    Concentration (µM)Cell Viability (%)
    185
    1065
    5030

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Antitumor Mechanism : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins has been proposed as a mechanism for its anticancer effects.
  • Enzyme Inhibition : By binding to hPNMT, the compound likely alters catecholamine levels in the body, which can affect various physiological responses.

Properties

IUPAC Name

6-ethyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-9H,2,10-12H2,1H3,(H2,20,24)(H,21,23);1H/b9-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYGGBGWHJBUOZ-UOQXYWCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C\C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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